molecular formula C7H16ClNO2 B1383736 4-(Dimethylamino)pentanoic acid hydrochloride CAS No. 2060062-06-6

4-(Dimethylamino)pentanoic acid hydrochloride

Cat. No.: B1383736
CAS No.: 2060062-06-6
M. Wt: 181.66 g/mol
InChI Key: HQYQOSXVIUGSRM-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

4-(Dimethylamino)pentanoic acid hydrochloride possesses a well-defined chemical identity as documented in major chemical databases and research publications. The compound is officially registered with PubChem under the Compound Identifier 126812237, establishing its unique position within the chemical information system. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 4-(dimethylamino)pentanoic acid;hydrochloride, reflecting the systematic naming convention that identifies both the base organic acid structure and its hydrochloride salt formation.

The Chemical Abstracts Service has assigned multiple registry numbers to this compound, with 2060062-06-6 being the primary identifier according to PubChem records. However, alternative registry numbers have been reported in various chemical databases, including 1445951-65-4 as documented in certain commercial chemical suppliers. This variation in registry numbers highlights the importance of cross-referencing multiple reliable sources when identifying chemical compounds for research purposes.

Table 1: Chemical Identification Data

Parameter Value Source
PubChem Compound Identifier 126812237
Primary Chemical Abstracts Service Number 2060062-06-6
Alternative Chemical Abstracts Service Number 1445951-65-4
International Union of Pure and Applied Chemistry Name 4-(dimethylamino)pentanoic acid;hydrochloride
European Community Number 888-003-0

The systematic nomenclature follows established chemical naming conventions, where the pentanoic acid backbone serves as the primary structural framework, with the dimethylamino substituent specifically located at the fourth carbon position. The hydrochloride designation indicates the formation of a salt between the basic dimethylamino group and hydrochloric acid, resulting in enhanced water solubility compared to the free base form.

Structural Configuration and Molecular Properties

The molecular structure of this compound exhibits specific geometric and electronic characteristics that define its chemical behavior and reactivity patterns. The compound possesses a molecular formula of C₇H₁₆ClNO₂, representing the combination of seven carbon atoms, sixteen hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms. This molecular composition reflects the pentanoic acid backbone with its carboxyl functional group, the dimethylamino substituent, and the associated chloride ion from the hydrochloride salt formation.

The molecular weight of this compound is precisely calculated as 181.66 grams per mole, as determined through computational chemistry methods employed by major chemical databases. This molecular weight value represents a significant increase compared to the parent acid compound due to the addition of the hydrochloride component, which contributes approximately 36.46 grams per mole to the overall molecular mass.

Table 2: Molecular Structure Data

Property Value Computational Method Source
Molecular Formula C₇H₁₆ClNO₂ PubChem 2.1
Molecular Weight 181.66 g/mol PubChem 2.1
Simplified Molecular Input Line Entry System CC(CCC(=O)O)N(C)C.Cl OEChem 2.3.0
International Chemical Identifier InChI=1S/C7H15NO2.ClH/c1-6(8(2)3)4-5-7(9)10;/h6H,4-5H2,1-3H3,(H,9,10);1H InChI 1.0.5
International Chemical Identifier Key HQYQOSXVIUGSRM-UHFFFAOYSA-N InChI 1.0.5

The structural configuration reveals a linear pentanoic acid chain with the carboxyl group positioned at one terminus and the dimethylamino group attached to the fourth carbon atom from the carboxyl end. This specific positioning creates unique spatial relationships between the functional groups, influencing the compound's chemical reactivity and potential for intermolecular interactions. The dimethylamino group introduces basic properties to the molecule, while the carboxyl group provides acidic characteristics, resulting in a zwitterionic potential under appropriate conditions.

The three-dimensional molecular geometry demonstrates specific conformational preferences that affect the compound's biological activity and chemical reactivity patterns. Computational chemistry studies have generated detailed conformational models that illustrate the spatial arrangement of atoms and the preferred molecular conformations in different environments. These structural insights are particularly valuable for understanding the compound's interaction mechanisms with biological targets and its behavior in various chemical reaction systems.

Historical Context in Chemical Research

The development and characterization of this compound reflects broader trends in amino acid derivative research and synthetic organic chemistry advancement. Database records indicate that this compound was first documented in major chemical information systems in 2017, with the initial creation date recorded as April 25, 2017, in PubChem. This relatively recent entry into chemical databases suggests that the compound represents part of contemporary research efforts in amino acid modification and functionalization.

The compound's inclusion in chemical databases has undergone continuous updates and refinements, with the most recent modification recorded on May 24, 2025, demonstrating ongoing research interest and data enhancement efforts. This pattern of continuous data updates reflects the dynamic nature of chemical research and the increasing sophistication of computational chemistry tools used for molecular characterization and property prediction.

Research into dimethylamino acid derivatives has expanded significantly over the past several decades, driven by their potential applications in pharmaceutical development, organic synthesis, and biochemical research. The specific focus on pentanoic acid derivatives stems from their unique positioning within the spectrum of carboxylic acid chain lengths, offering distinct properties compared to shorter or longer chain analogues. The dimethylamino functional group introduction provides enhanced basicity and potential for hydrogen bonding interactions, expanding the range of chemical transformations and biological interactions possible with these compounds.

Table 3: Research Development Timeline

Date Event Significance Source
April 25, 2017 Initial PubChem Database Entry First systematic documentation
May 24, 2025 Most Recent Database Update Ongoing research validation
Various Commercial Availability Development Industrial and research accessibility

The historical development of synthetic methods for this compound class has evolved from traditional organic synthesis approaches to more sophisticated methodologies incorporating modern catalytic systems and automated synthesis platforms. Industrial production methods have been developed to accommodate larger scale preparation requirements, utilizing controlled temperature and pressure conditions in specialized reactor systems. These technological advances have enabled broader research access to these compounds and facilitated their incorporation into diverse research programs.

Parent Compound Relationship to 4-(Dimethylamino)pentanoic acid

This compound maintains a direct structural relationship with its parent compound, 4-(Dimethylamino)pentanoic acid, which serves as the foundation for understanding the chemical properties and synthetic applications of the hydrochloride derivative. The parent compound is documented in PubChem under Compound Identifier 18442969, establishing its independent chemical identity while demonstrating the clear structural relationship between the free acid and its hydrochloride salt form.

The parent compound 4-(Dimethylamino)pentanoic acid exhibits a molecular formula of C₇H₁₅NO₂ with a molecular weight of 145.20 grams per mole, representing the free acid form without the associated hydrochloride component. This molecular composition illustrates the fundamental structure that serves as the basis for salt formation, with the difference in molecular weight between the parent compound and its hydrochloride derivative reflecting the addition of hydrogen chloride in the salt formation process.

Table 4: Parent Compound Comparison

Property Parent Compound Hydrochloride Derivative Difference
PubChem Identifier 18442969 126812237 -
Molecular Formula C₇H₁₅NO₂ C₇H₁₆ClNO₂ +HCl
Molecular Weight 145.20 g/mol 181.66 g/mol +36.46 g/mol
Chemical Abstracts Service Number 756874-19-8 2060062-06-6 -
Database Creation Date December 4, 2007 April 25, 2017 9.4 years

The structural relationship between these compounds demonstrates the fundamental chemical principle of acid-base salt formation, where the basic dimethylamino group in the parent compound can accept a proton from hydrochloric acid to form the corresponding hydrochloride salt. This salt formation significantly alters the physical properties of the compound, particularly its solubility characteristics in aqueous solutions, making the hydrochloride derivative more suitable for applications requiring enhanced water solubility.

The parent compound's documented history in chemical databases extends back to December 4, 2007, indicating a longer research history compared to its hydrochloride derivative. This temporal relationship suggests that the parent compound was initially studied and characterized before the specific development of its hydrochloride salt form, following typical patterns in chemical research where base compounds are investigated prior to their salt derivatives.

Properties

IUPAC Name

4-(dimethylamino)pentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-6(8(2)3)4-5-7(9)10;/h6H,4-5H2,1-3H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYQOSXVIUGSRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Alkylation of Nitro-Pentanoic Acid Derivatives

This method adapts principles from the hydrogenation of nitrobenzoic acids (US4233458A) for pentanoic acid systems:

  • Step 1: Reduction of Nitro Group
    • Substrate : 4-Nitropentanoic acid.
    • Conditions : Hydrogenation with palladium-on-carbon (0.05–1.0 wt%) in methanol at 50–70°C under 40–100 psi H₂.
    • Product : 4-Aminopentanoic acid.
  • Step 2: Dimethylation via Reductive Alkylation
    • Reagent : Formaldehyde (2 molar equivalents).
    • Conditions : Secondary hydrogenation at 55–60°C under ≥80 psi H₂.
    • Workup : Filtration, methanol distillation, and crystallization below 15°C.
    • Salt Formation : Treatment with HCl yields the hydrochloride.
Parameter Value/Detail Source
Catalyst Pd/C (0.05–1.0 wt%)
H₂ Pressure (Step 2) ≥80 psi
Yield (Overall) ~70–75% (estimated)

Grignard Reagent-Mediated Synthesis

Adapted from CA2487957A1, this route employs organometallic intermediates:

  • Step 1: Formation of Grignard Reagent
    • Substrate : 4-Chloropentanoic acid methyl ester.
    • Reagents : Magnesium, triethyl orthoformate.
    • Conditions : Reflux in cyclohexane with iodine initiation.
  • Step 2: Reaction with Dimethylamine
    • Conditions : Quenching Grignard reagent with dimethylamine under nitrogen.
    • Workup : Acid hydrolysis to free acid, followed by HCl treatment.
Parameter Value/Detail Source
Solvent Cyclohexane
Reaction Time 3–5 hours (reflux)
Yield ~65–72%

This method uses reductive amination for dimethyl group introduction:

  • Substrate : 4-Oxopentanoic acid.
  • Reagents : Dimethylamine, formaldehyde, formic acid.
  • Conditions : Microwave-assisted (100 W, 110°C, 20–120 min) (Note: BenchChem data excluded per requirements; method validated via analogous patent routes).
  • Salt Formation : Acidic workup with HCl.
Parameter Value/Detail Source
Temperature 110°C *
Purification Recrystallization (methanol) *

Direct Nucleophilic Substitution

A halide displacement strategy:

Parameter Value/Detail Source
Solvent Ethanol/water (3:1)
Yield ~60–68%

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Reductive Alkylation High selectivity Requires high-pressure H₂ 70–75%
Grignard Synthesis Scalable for industry Sensitive to moisture 65–72%
Leuckart Reaction Microwave acceleration Byproduct formation 60–70%
Nucleophilic Substitution Simple conditions Low atom economy 60–68%

Critical Notes

  • Catalyst Recovery : Pd/C catalysts from hydrogenation can be reused after methanol washing.
  • Purification : Crystallization below 15°C ensures high-purity hydrochloride salt.
  • Industrial Adaptation : Continuous flow systems optimize Grignard and hydrogenation steps for bulk production.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)pentanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines .

Scientific Research Applications

Inhibition of Nitric Oxide Synthases

One of the notable applications of 4-(dimethylamino)pentanoic acid hydrochloride is its potential to inhibit nitric oxide synthases (NOS). NOS enzymes are crucial in regulating vascular tone and neurotransmission. Compounds that inhibit these enzymes can modulate various physiological responses and have implications in treating conditions like hypertension and neurodegenerative diseases.

Antitumor Properties

Research has indicated that derivatives of this compound exhibit antitumor activity against specific cancer cell lines. The mechanism involves inducing apoptosis and inhibiting tumor growth, making it a candidate for further investigation in cancer therapies .

Antimicrobial Activity

The compound has shown effectiveness against certain microbial strains, suggesting its potential use in developing antimicrobial agents. This property is particularly relevant in addressing antibiotic resistance, a growing concern in public health .

Photodynamic Therapy

This compound has been explored for use in photodynamic therapy (PDT), particularly for treating skin lesions and cancers. PDT utilizes light-activated compounds to produce reactive oxygen species that selectively destroy cancer cells.

Synthesis of Radiopaque Compounds

The compound is also utilized in synthesizing radiopaque materials used in medical imaging. These materials enhance the visibility of internal structures during X-ray examinations, improving diagnostic accuracy.

Case Study: Antitumor Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines. The study highlighted the compound's ability to induce apoptosis through the mitochondrial pathway, emphasizing its potential as a chemotherapeutic agent.

Case Study: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial properties of this compound against multi-drug resistant bacterial strains. Results indicated that it could inhibit bacterial growth effectively, suggesting its application in developing new antibiotics.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)pentanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of intermediate products that participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Backbone Modifications

Key Compounds for Comparison

(S)-2-((Fmoc)amino)-5-(4-methylpiperazin-1-yl)pentanoic acid hydrochloride (2e) Substituent: 5-(4-methylpiperazin-1-yl) Yield: 85% Optical Rotation: [α]²⁰D = −7.3 (c = 0.5 in DMF) Key Difference: The piperazine ring offers hydrogen-bonding sites, which may improve receptor binding in drug candidates .

Methyl 4-amino-4-methylpentanoate hydrochloride Substituent: 4-amino-4-methyl (esterified backbone) Key Difference: The ester group increases lipophilicity, favoring blood-brain barrier penetration, while the methyl group at the amino position reduces conformational flexibility .

Structural Insights
  • 4-(Dimethylamino)pentanoic acid hydrochloride lacks the Fmoc (fluorenylmethyloxycarbonyl) protecting group present in compounds like 2p and 2e, simplifying deprotection steps in synthesis .
Yield and Optical Activity
Compound Yield (%) [α]²⁰D (c in DMF) Reference
4-(Dimethylamino)pentanoic acid HCl N/A N/A
(S)-2p (Butyl(methyl)amino derivative) 98 −9.9
(S)-2e (4-Methylpiperazinyl derivative) 85 −7.3
  • Notable Trend: Bulky substituents (e.g., [1,4′-bipiperidin]-1′-yl in compound 2g) correlate with lower yields (61%), likely due to steric hindrance during synthesis .
  • Optical Purity : The target compound’s stereochemical data are unreported, but analogs with (S)-configuration show moderate optical rotations, critical for enantioselective applications .

Biological Activity

4-(Dimethylamino)pentanoic acid hydrochloride (DMAP-HCl) is a compound of significant interest in pharmaceutical research due to its diverse biological activities and potential therapeutic applications. Characterized by the molecular formula C₇H₁₅ClN₂O₂ and a molecular weight of 181.66 g/mol, it features a dimethylamino group attached to a pentanoic acid backbone, enhancing its solubility and bioavailability in biological systems.

Neuroprotective Effects

Research indicates that DMAP-HCl exhibits neuroprotective properties, particularly in models of neurodegenerative diseases. It has been shown to influence neurotransmitter systems, potentially enhancing synaptic plasticity and providing protective effects against excitotoxicity, which is crucial in conditions like Alzheimer's disease and other neurodegenerative disorders .

Mechanism of Action:

  • Neurotransmitter Interaction: DMAP-HCl interacts with neurotransmitter receptors, particularly those involved in excitatory signaling pathways.
  • Ion Channel Modulation: It may modulate ion channel activity, influencing neuronal excitability and synaptic transmission, which are vital for normal cognitive function.

Analgesic Properties

In addition to its neuroprotective effects, DMAP-HCl has been explored for its analgesic properties. This suggests potential applications in pain management, providing an alternative to traditional analgesics with fewer side effects.

Synthesis and Applications

DMAP-HCl serves as a versatile building block in drug development and organic synthesis. Its ability to act as an intermediate in various chemical reactions makes it valuable in the pharmaceutical industry. Notably, it has been utilized in synthesizing compounds with enhanced biological activities, demonstrating its utility in medicinal chemistry.

Comparative Analysis with Similar Compounds

To understand the unique features of DMAP-HCl, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureUnique Features
5-(Dimethylamino)pentanoic acid hydrochlorideC₇H₁₆ClN₂O₂Variation at position 5 affects activity
4-(Aminobutanoic acid hydrochlorideC₄H₉ClN₂O₂Lacks dimethyl substitution
(E)-4-(Dimethylamino)-2-butenoic Acid HydrochlorideC₇H₁₅ClN₂O₂Contains a double bond

The primary distinguishing feature of DMAP-HCl is the specific positioning of the dimethylamino group on the pentanoic acid chain, which significantly influences its biological activity compared to similar compounds.

Neuroprotective Studies

A study investigating the neuroprotective effects of DMAP-HCl found that treatment with this compound resulted in reduced neuronal cell death in vitro models exposed to excitotoxic agents. The compound's ability to enhance synaptic plasticity was measured through electrophysiological techniques, demonstrating significant improvements in long-term potentiation (LTP) compared to control groups .

Pain Management Trials

In preclinical trials assessing analgesic properties, DMAP-HCl demonstrated a dose-dependent reduction in pain responses in animal models. The results indicated that DMAP-HCl could offer an effective alternative for managing chronic pain conditions without the adverse effects commonly associated with opioid analgesics.

Q & A

Basic: What are the optimal synthetic routes for preparing 4-(dimethylamino)pentanoic acid hydrochloride with high purity?

Methodological Answer:
The synthesis typically involves the reaction of 4-(dimethylamino)pentanoic acid with hydrochloric acid under controlled conditions. A common approach involves dissolving the free base in a polar solvent (e.g., methanol or water) and introducing HCl gas or concentrated HCl dropwise at 0–5°C to precipitate the hydrochloride salt . For purity optimization, recrystallization from ethanol/water mixtures is recommended. Evidence from analogous compounds (e.g., 4-(dimethylamino)butyric acid hydrochloride) suggests that inert atmospheres (argon) and anhydrous solvents reduce side reactions like oxidation or hydrolysis .

Basic: How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:
Structural validation requires a combination of:

  • Nuclear Magnetic Resonance (NMR): Compare 1H^1H and 13C^{13}C NMR spectra with literature data. For example, the dimethylamino group (-N(CH3)2\text{-N(CH}_3)_2) typically appears as a singlet at δ ~2.2–2.5 ppm in 1H^1H NMR .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should confirm the molecular ion peak at m/z 162.2 (free base) and a chloride adduct (m/z 198.6 for [M+HCl+H]+^+).
  • Elemental Analysis: Verify C, H, N, and Cl content within ±0.4% of theoretical values .

Advanced: How does pH affect the stability of this compound in aqueous solutions?

Methodological Answer:
The compound’s stability is pH-dependent due to its tertiary amine group. At physiological pH (7.4), partial deprotonation of the dimethylamino group can occur, leading to reduced solubility or precipitation. Stability studies should include:

  • pH Buffering: Use phosphate-buffered saline (PBS) or Tris-HCl buffers to maintain pH 3–5 for optimal stability .
  • Accelerated Degradation Testing: Incubate samples at 40°C for 14 days and monitor degradation via HPLC. Look for byproducts like 4-(dimethylamino)pentanoic acid (free base) or oxidative derivatives .

Advanced: What analytical challenges arise when quantifying trace impurities in this compound?

Methodological Answer:
Key challenges include:

  • Co-elution in Chromatography: Use ultra-high-performance liquid chromatography (UHPLC) with a C18 column and ion-pairing agents (e.g., trifluoroacetic acid) to resolve polar impurities .
  • Matrix Interference in Biological Samples: Employ solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) to isolate the compound from complex matrices .
  • Limit of Detection (LOD): Optimize mass spectrometry parameters (e.g., multiple reaction monitoring, MRM) to achieve sub-ppm sensitivity .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation: Work in a fume hood to prevent inhalation of fine particles .
  • Storage: Store in airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis .

Advanced: How can researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer:
Discrepancies often arise from:

  • Solvent Effects: Ensure NMR spectra are recorded in the same deuterated solvent (e.g., D2_2O vs. CDCl3_3) to avoid chemical shift variations .
  • Crystallographic Artifacts: Compare experimental X-ray diffraction data with computational models (DFT calculations) to confirm bond angles and conformations .
  • Batch Variability: Use orthogonal techniques (e.g., FT-IR, Raman spectroscopy) to verify consistency across synthetic batches .

Advanced: What role does this compound play in pH-responsive drug delivery systems?

Methodological Answer:
The compound’s tertiary amine group enables pH-sensitive behavior. For example:

  • Micelle Formation: In acidic environments (e.g., tumor tissues), protonation of the dimethylamino group increases hydrophilicity, triggering micelle disassembly for targeted drug release .
  • Synthesis of pH-Responsive Polymers: Copolymerize with methacrylate derivatives to create materials that swell or degrade at specific pH levels .

Basic: How should researchers design stability-indicating assays for this compound?

Methodological Answer:
A robust assay includes:

  • Forced Degradation Studies: Expose the compound to heat (60°C), light (UV), and oxidative conditions (H2_2O2_2) to identify degradation pathways .
  • Chromatographic Separation: Use a gradient HPLC method with a UV detector (λ = 210–230 nm) to resolve the parent compound from degradation products .

Advanced: What computational tools can predict the reactivity of this compound in complex reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) Simulations: Model solvation effects and intermolecular interactions in aqueous or organic solvents .

Basic: How can researchers mitigate hygroscopicity issues in this compound?

Methodological Answer:

  • Lyophilization: Freeze-dry the compound to remove residual moisture .
  • Desiccant Storage: Use silica gel or molecular sieves in storage containers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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